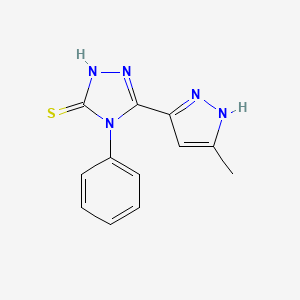
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTT is a thiol derivative of 1,2,4-triazole, which is known for its diverse biological activities. MPTT has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol has shown promise in antioxidant activities. Studies have revealed moderate antiradical activity in synthesized compounds containing this chemical structure, highlighting its potential in combatting oxidative stress-related conditions (Gotsulya, 2020).
Antimicrobial and Analgesic Properties
Research indicates significant antimicrobial and analgesic properties in compounds derived from this compound. Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety have been synthesized, showing noteworthy in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).
Anticancer Potential
The compound’s derivatives have been studied for their potential in inhibiting DNA gyrase B, a crucial enzyme for bacterial DNA replication. This suggests its utility in developing new antibacterial agents with anticancer capabilities (Kate et al., 2018).
Corrosion Inhibition
In industrial applications, derivatives of this compound have been explored as corrosion inhibitors for metals like mild steel in acidic environments. This highlights its potential in protecting materials against corrosion, a significant issue in various industries (Yadav et al., 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as n-(5-methyl-1h-pyrazol-3-yl)-2-phenylquinazolin-4-amine and 4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol , have been reported to interact with Calcium/calmodulin-dependent protein kinase type 1D and [Pyruvate dehydrogenase [lipoamide]] kinase isozyme 4, mitochondrial respectively . These proteins play crucial roles in cellular signaling and energy metabolism.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets to modulate their activity, leading to changes in cellular signaling and metabolism .
Biochemical Pathways
Given the potential targets, it is likely that this compound may influence pathways related tocalcium signaling and energy metabolism .
Pharmacokinetics
Similar compounds have been reported to have good physical properties and preclinical pharmacokinetics .
Result of Action
Similar compounds have been reported to inhibit the growth of certain cell lines .
Biochemische Analyse
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . For instance, pyrazole derivatives have been reported to block androgen receptor (AR) signaling in prostate cancer cells . It’s plausible that 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol might have similar interactions.
Cellular Effects
Compounds with similar structures have shown to inhibit growth of certain cancer cells by repressing noncoding control region (NCCR)-controlled T antigen transcription . This suggests that this compound could potentially influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s plausible that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s likely that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCFPRCVJVWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2893323.png)
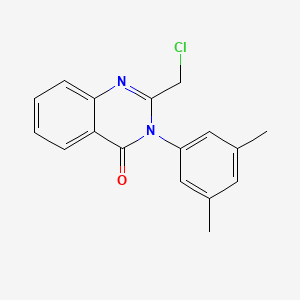
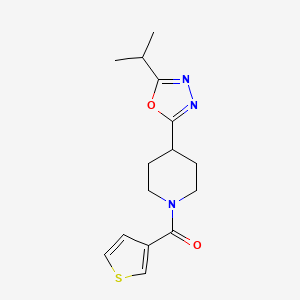
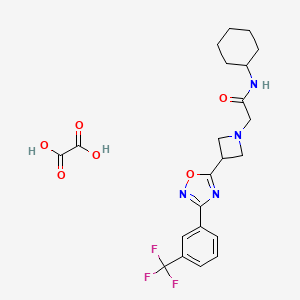
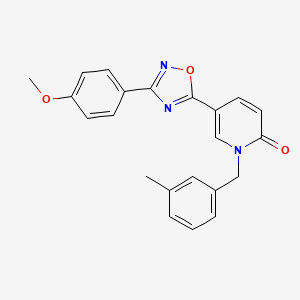
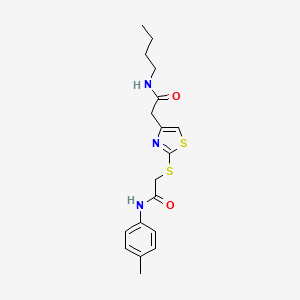
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2893337.png)
![2-Chloro-1-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2893338.png)
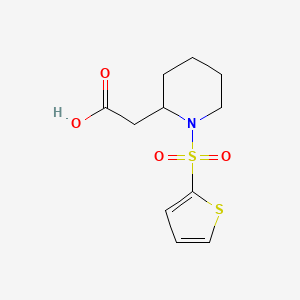
![N-benzyl-2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2893340.png)
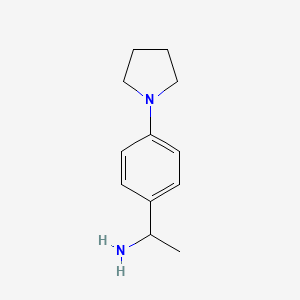
![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B2893342.png)
![N-(sec-butyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2893343.png)
![1-(3-methoxypropyl)-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2893344.png)